N-Methyl-m-toluidine: A Comprehensive Technical Guide
N-Methyl-m-toluidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-m-toluidine, with the CAS number 696-44-6 , is a secondary aromatic amine that serves as a crucial intermediate in various chemical syntheses.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, key applications, and safety considerations.
Chemical and Physical Properties
N-Methyl-m-toluidine is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] Its core structure consists of a benzene ring substituted with a methyl group and a methylamino group at positions 3 and 1, respectively. This substitution pattern significantly influences its chemical reactivity and physical properties.
Table 1: Physical and Chemical Properties of N-Methyl-m-toluidine
| Property | Value |
| CAS Number | 696-44-6[4][5] |
| Molecular Formula | C₈H₁₁N[5] |
| Molecular Weight | 121.18 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 204-206 °C at 5 mmHg[4] |
| Density | 0.957 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.5560[4] |
| Flash Point | 90 °C (194 °F)[4] |
| Solubility | Insoluble in water; soluble in organic solvents and DMSO.[1][3] |
Synthesis of N-Methyl-m-toluidine
The primary methods for synthesizing N-Methyl-m-toluidine involve the methylation of m-toluidine or the reduction of m-nitrotoluene followed by methylation.
Synthesis Pathway from m-Toluidine
Synthesis Pathway from m-Nitrotoluene
Experimental Protocols
Methylation of m-Toluidine
This is the most direct route for the synthesis of N-Methyl-m-toluidine.[3]
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Reactants: m-Toluidine, Methylating agent (e.g., dimethyl sulfate or methyl iodide), and a base (e.g., sodium hydroxide).
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Procedure (General):
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Dissolve m-toluidine in a suitable solvent.
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Add the base to the solution.
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Slowly add the methylating agent while maintaining the reaction temperature.
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After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
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Quench the reaction and perform an aqueous workup to remove salts and unreacted base.
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Extract the product with an organic solvent.
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Dry the organic layer and remove the solvent under reduced pressure.
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Purify the crude product by distillation.
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Reductive Amination of m-Toluidine with Formaldehyde
A variation of the methylation process involves the reaction of m-toluidine with formaldehyde to form an imine intermediate, which is then reduced.
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Reactants: m-Toluidine, Formaldehyde, Reducing agent (e.g., sodium borohydride or catalytic hydrogenation).
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Procedure (General):
Applications
N-Methyl-m-toluidine is a versatile intermediate with applications in several industrial sectors.
Table 2: Applications of N-Methyl-m-toluidine
| Application Area | Description |
| Dye Production | Serves as a key precursor in the synthesis of various dyes and pigments.[3] |
| Pharmaceuticals | Utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] |
| Resins and Adhesives | Incorporated into the formulation of certain types of resins and adhesives.[3] |
Role in Dye Synthesis Workflow
Safety and Handling
N-Methyl-m-toluidine is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 |
Source: Sigma-Aldrich
Personal Protective Equipment (PPE):
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Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
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Skin Protection: Chemical-resistant gloves and protective clothing.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Always handle N-Methyl-m-toluidine in a well-ventilated area, preferably in a chemical fume hood.
Conclusion
N-Methyl-m-toluidine is a valuable chemical intermediate with well-defined properties and established synthesis routes. Its primary applications lie in the production of dyes, pharmaceuticals, and polymers. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with N-Methyl-m-toluidine.
